molecular formula C15H20N6O2S B10930770 methyl 5-ethyl-7-(1-ethyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

methyl 5-ethyl-7-(1-ethyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10930770
M. Wt: 348.4 g/mol
InChI Key: DSWVQIMPBPKDLH-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-7-(1-ethyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a triazolopyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of methyl 5-ethyl-7-(1-ethyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the triazolopyrimidine core, followed by the introduction of the pyrazole and methylsulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-ethyl-7-(1-ethyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to certain proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C15H20N6O2S

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 5-ethyl-7-(1-ethylpyrazol-4-yl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H20N6O2S/c1-5-10-11(13(22)23-3)12(9-7-16-20(6-2)8-9)21-14(17-10)18-15(19-21)24-4/h7-8,12H,5-6H2,1-4H3,(H,17,18,19)

InChI Key

DSWVQIMPBPKDLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CN(N=C3)CC)C(=O)OC

Origin of Product

United States

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